molecular formula C15H22ClNO3 B1441815 Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219960-86-7

Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1441815
CAS No.: 1219960-86-7
M. Wt: 299.79 g/mol
InChI Key: IMVROQSDALVWGR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: 3-hydroxybenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-hydroxybenzoate.

    Nucleophilic Substitution: The ethyl 3-hydroxybenzoate is then reacted with piperidine in the presence of a suitable catalyst to form Ethyl 3-(4-piperidinylmethoxy)benzoate.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the piperidine moiety.

Scientific Research Applications

Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride can be compared with other piperidine derivatives such as:

  • Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
  • Mthis compound
  • Ethyl 3-(4-piperidinylmethoxy)benzoate

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-4-3-5-14(10-13)19-11-12-6-8-16-9-7-12;/h3-5,10,12,16H,2,6-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVROQSDALVWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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